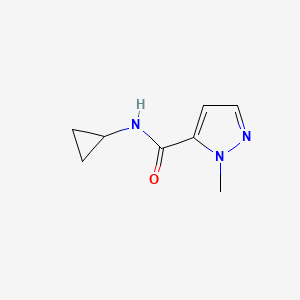
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone (DCPTF) is a compound of the class of organofluorine compounds. It is a colorless liquid with a melting point of -41 °C and a boiling point of 80 °C. It is a versatile compound that has been used in a variety of applications, ranging from synthetic organic chemistry to drug discovery.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone has a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as heterocyclic compounds and polymers. It has also been used as a catalyst in organic reactions. 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone has also been used as a probe molecule to study the structure and dynamics of proteins.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone is not well understood. However, it is believed that 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone can interact with proteins and enzymes in the body to cause biochemical and physiological effects. It is also believed to be able to interact with DNA and RNA to cause changes in gene expression.
Biochemical and Physiological Effects
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipoxygenase. In addition, 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone has been shown to inhibit the activity of enzymes involved in the synthesis of hormones, such as aromatase.
Advantages and Limitations for Lab Experiments
The use of 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available. It is also a versatile compound that can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone is a toxic compound that should be handled with care. In addition, its mechanism of action is not well understood, so its effects may not be predictable.
Future Directions
There are several potential future directions for research on 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone. One possible direction is to further study its biochemical and physiological effects. This could include studying its effects on other enzymes and proteins, as well as its effects on DNA and RNA. Another possible direction is to develop new applications for 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone, such as in drug discovery or as a catalyst in organic reactions. Finally, it would be useful to further study the mechanism of action of 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone in order to better understand its effects.
Synthesis Methods
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone can be synthesized using two methods. The first method involves the reaction of 2,4-dichlorophenol with trifluoroacetic anhydride in the presence of a base such as sodium carbonate. The second method involves the reaction of 2,4-dichlorophenol with trifluoroacetic acid in the presence of a catalyst such as pyridine. Both of these methods produce 3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone in yields of up to 90%.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPXDNUNXCRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1,1,1-trifluoroacetone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)





![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)


![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)

